N-[2-(furan-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a furan ring, a benzothiadiazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the furan ring, often through a Grignard reaction.
Synthesis of Benzothiadiazole: The benzothiadiazole moiety can be synthesized from o-phenylenediamine and sulfur-containing reagents.
Coupling Reaction: The final step involves coupling the furan derivative with the benzothiadiazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzothiadiazole moiety can be reduced to form dihydrobenzothiadiazole derivatives.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrobenzothiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The furan ring and benzothiadiazole moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid.
Benzothiadiazole Derivatives: Compounds such as 2,1,3-benzothiadiazole and its various substituted derivatives.
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Biological Activity
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C12H12N2O3S
- Molecular Weight : 252.30 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anti-cancer agent.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
Anticancer Potential
The anticancer activity of the compound has also been evaluated. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound activates caspase pathways and increases the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .
Case Studies
-
Study on Inflammation :
- Objective : To assess the anti-inflammatory effects of the compound on LPS-stimulated macrophages.
- Methodology : Macrophages were treated with varying concentrations of the compound prior to LPS exposure.
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed at concentrations above 10 µM.
- : The compound effectively mitigates inflammatory responses through NF-kB pathway inhibition .
-
Anticancer Activity Assessment :
- Objective : To evaluate the cytotoxic effects against breast cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment with the compound.
- Results : IC50 values indicated potent cytotoxicity at concentrations ranging from 5 to 15 µM.
- : The compound shows promise as a therapeutic agent against breast cancer .
Data Tables
Biological Activity | Model/System | Concentration (µM) | Observed Effect |
---|---|---|---|
Anti-inflammatory | Murine macrophages | 10 | Reduced TNF-alpha and IL-6 levels |
Anticancer | Breast cancer cells | 5-15 | Induced apoptosis (IC50 values) |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of NF-kB Signaling : Reduces inflammatory cytokine production.
- Induction of Apoptosis : Activates caspase pathways leading to programmed cell death.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-14(19,12-3-2-6-20-12)8-15-13(18)9-4-5-10-11(7-9)17-21-16-10/h2-7,19H,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLRLCCSJCPBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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